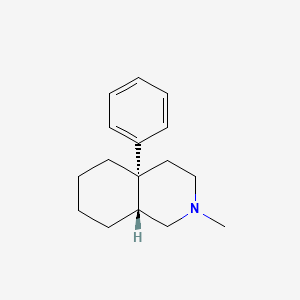![molecular formula C16H15N3OS B14642277 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one CAS No. 52772-97-1](/img/structure/B14642277.png)
2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidine ring fused with an imine and aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of aniline with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid in the presence of a base such as sodium acetate to yield the desired thiazolidinone compound .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids and nano-catalysis, are also explored to improve the environmental footprint of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imine group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the corresponding amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Thiazolidinones: Share the thiazolidine ring but differ in substituents.
Imines: Contain the C=N functional group but lack the thiazolidine ring.
Aniline derivatives: Feature the aniline moiety but differ in other structural aspects.
Uniqueness: 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
52772-97-1 |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-(anilinomethylimino)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c20-15-11-21-16(19(15)14-9-5-2-6-10-14)18-12-17-13-7-3-1-4-8-13/h1-10,17H,11-12H2 |
InChI-Schlüssel |
LZUUMNCRBAYPNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=NCNC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)

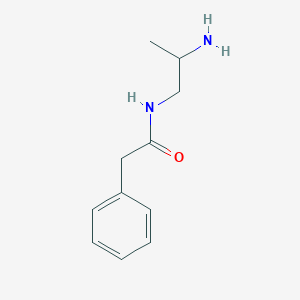
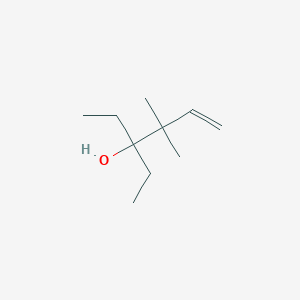

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)

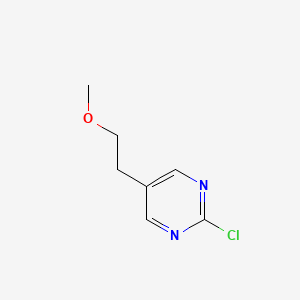
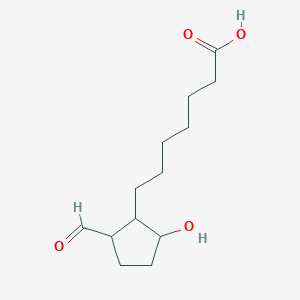

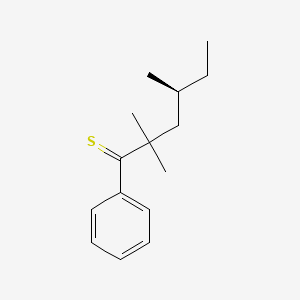
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
